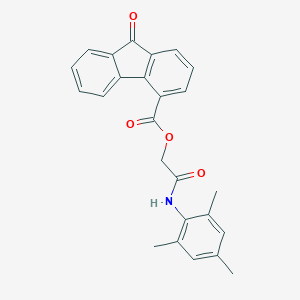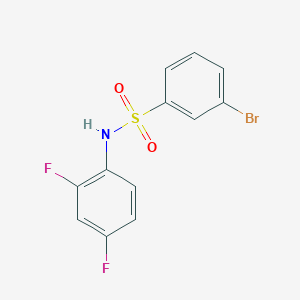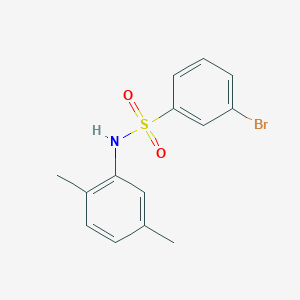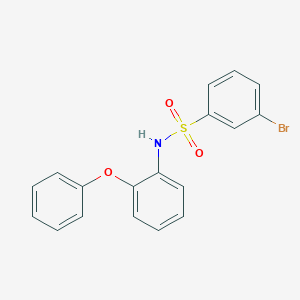![molecular formula C19H17N3O3S B262859 N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide, also known as MPOA, is a chemical compound that has gained significant attention in the field of scientific research. MPOA is a potent inhibitor of the enzyme thymidylate synthase, which is responsible for the synthesis of DNA.
Mecanismo De Acción
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide inhibits thymidylate synthase by binding to its active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This results in the depletion of dTMP, which is required for DNA synthesis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been shown to have a potent inhibitory effect on thymidylate synthase, leading to the suppression of cancer cell growth. In addition, N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of autoimmune diseases. However, N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has also been shown to have cytotoxic effects on normal cells, which may limit its use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is its potent inhibitory effect on thymidylate synthase, which makes it a promising candidate for the development of anticancer drugs. However, one limitation is its cytotoxicity, which may limit its use in vivo. In addition, N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
Future research on N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide could focus on optimizing its chemical structure to improve its efficacy and reduce its cytotoxicity. In addition, further studies could investigate the potential use of N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide in combination with other anticancer agents to enhance its therapeutic effects. Finally, research could also focus on the development of novel delivery systems for N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide to improve its bioavailability and reduce its toxicity.
Métodos De Síntesis
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-methylphenyl hydrazine with ethyl 2-bromoacetate to produce ethyl 2-(4-methylphenyl)hydrazinecarboxylate. This intermediate is then reacted with thioacetic acid to produce N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Finally, this compound is reacted with 2-bromo-5-(4-methylphenyl)-1,3,4-oxadiazole to produce N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been extensively studied for its potential use as an anticancer agent. Thymidylate synthase is an essential enzyme for the growth and proliferation of cancer cells, and N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been shown to inhibit its activity, leading to the suppression of cancer cell growth. In addition to its anticancer properties, N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis.
Propiedades
Nombre del producto |
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C19H17N3O3S |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-[4-[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H17N3O3S/c1-12-3-5-15(6-4-12)18-21-22-19(25-18)26-11-17(24)14-7-9-16(10-8-14)20-13(2)23/h3-10H,11H2,1-2H3,(H,20,23) |
Clave InChI |
ISZAOJXDKRBFKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















